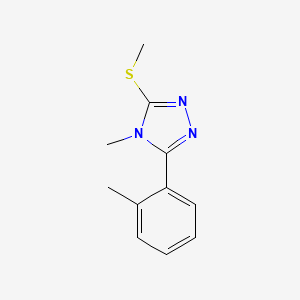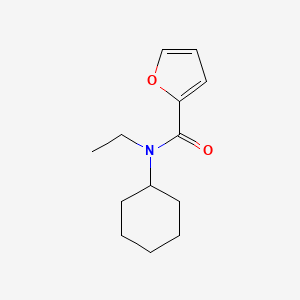![molecular formula C14H17N3O B7510632 N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide, also known as MPP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MPP belongs to the pyrazole class of compounds and has been synthesized using different methods.
作用機序
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of lipid mediator that plays a role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects. This compound also acts on other targets, including ion channels and receptors, which contribute to its pharmacological effects.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease. This compound has been found to have low toxicity and good bioavailability, making it a promising drug candidate for further development.
実験室実験の利点と制限
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and good bioavailability. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experimental settings. This compound also has a relatively short half-life, which can make it challenging to study its long-term effects.
将来の方向性
There are several future directions for research on N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and pain. Another direction is to study its effects on other targets, such as ion channels and receptors, to better understand its pharmacological effects. Additionally, research could focus on developing new synthesis methods for this compound to improve its solubility and stability. Finally, research could explore the potential of this compound as a neuroprotective agent in human clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and pain. This compound acts as an inhibitor of COX-2 and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has several advantages for lab experiments, including its high purity and yield, low toxicity, and good bioavailability. However, this compound also has some limitations, including its limited solubility in water and short half-life. Future research could focus on developing new synthesis methods for this compound, studying its effects on other targets, and exploring its potential as a neuroprotective agent in human clinical trials.
合成法
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide can be synthesized using different methods, including the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine and 3-bromo-1-propanol in the presence of potassium carbonate. Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-bromo-propionyl chloride in the presence of triethylamine. These methods have been used to produce this compound with high purity and yield.
科学的研究の応用
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and pain. In pharmacology, this compound has been used to study the mechanism of action of certain drugs and their interactions with receptors. In neuroscience, this compound has been studied for its effects on the nervous system and its potential as a neuroprotective agent.
特性
IUPAC Name |
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-14(18)15-13-9-11(3)16-17(13)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZYHRSOKUVUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)






![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)




